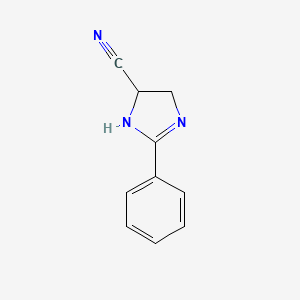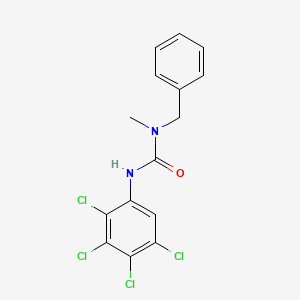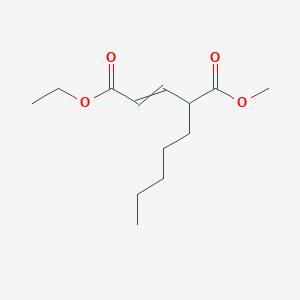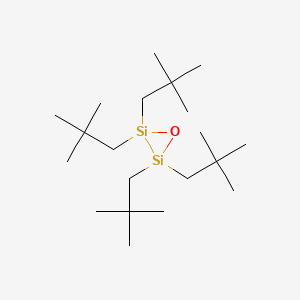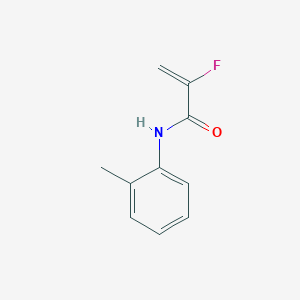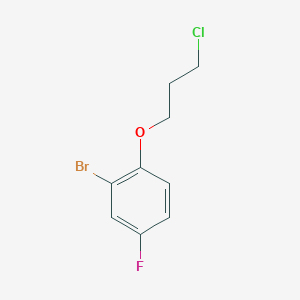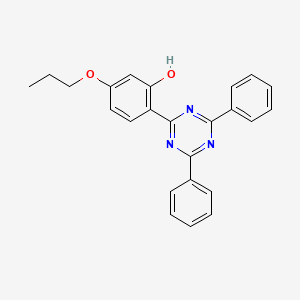
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structure and properties. This compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and is substituted with phenyl groups and a propoxy group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as methylene chloride or chloroform, and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities and achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazine ring or the phenyl groups.
Substitution: The phenyl groups and the propoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable probe in biological studies, particularly in understanding enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets. The triazine ring and phenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in electron transfer processes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: This compound has similar structural features but with different substituents, affecting its reactivity and applications.
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Another related compound with a carbazole group, used in different research and industrial contexts.
Uniqueness
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one stands out due to its specific combination of functional groups, which impart unique chemical properties and reactivity. This makes it particularly valuable in applications requiring stability and specific interactions with biological targets .
Propiedades
Número CAS |
118823-17-9 |
|---|---|
Fórmula molecular |
C24H21N3O2 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-propoxyphenol |
InChI |
InChI=1S/C24H21N3O2/c1-2-15-29-19-13-14-20(21(28)16-19)24-26-22(17-9-5-3-6-10-17)25-23(27-24)18-11-7-4-8-12-18/h3-14,16,28H,2,15H2,1H3 |
Clave InChI |
DSBLSFKNWFKZON-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


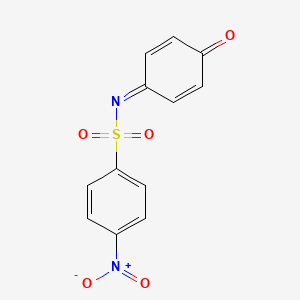
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
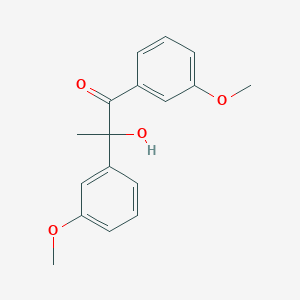
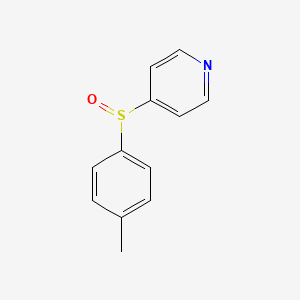
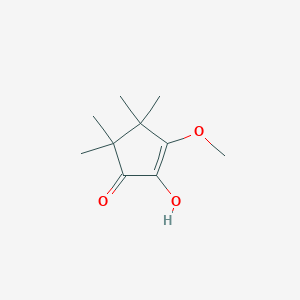
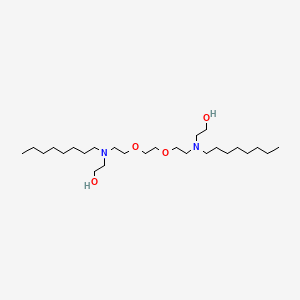

![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
